2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both chloro and pyrazole substituents on the benzoic acid core imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Substitution on the Benzoic Acid Core: The chloro substituent can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling of Pyrazole and Benzoic Acid: The final step involves coupling the pyrazole ring with the chlorinated benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen or other functional groups.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce amine derivatives .
Scientific Research Applications
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole-containing compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing the compound to modulate biological pathways by binding to active sites or altering enzyme activity . The chloro substituent may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
4-(3-Methyl-1H-pyrazol-1-yl)benzoic acid: Lacks the chloro substituent, which can influence its chemical properties and applications.
2-Chloro-4-(3-methyl-1H-imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Uniqueness
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to the combination of the chloro and pyrazole substituents on the benzoic acid core. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4-(3-methylpyrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSFTFLMZMRNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445766 | |
Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220461-68-7 | |
Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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